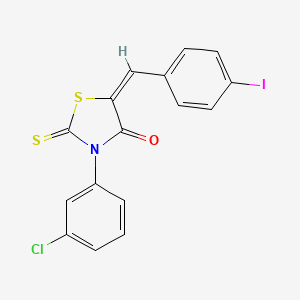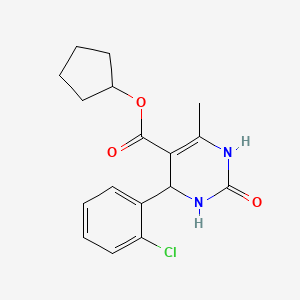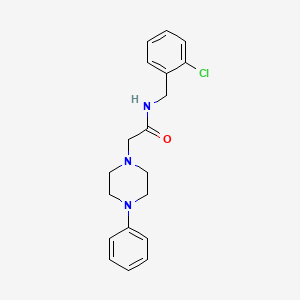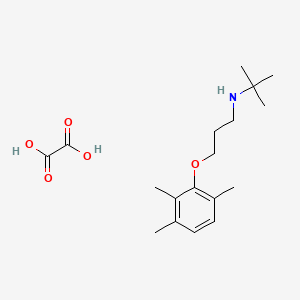![molecular formula C19H18ClNO4 B5017619 2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5017619.png)
2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate, also known as Cmpd-1, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is a member of the class of compounds known as beta-keto esters and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, and has also been shown to have a neuroprotective effect in animal models.
実験室実験の利点と制限
One advantage of using 2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are a number of potential future directions for research on 2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate. One area of interest is in the development of new cancer therapies that are based on the inhibition of HDAC activity. Another area of interest is in the study of the neuroprotective effects of this compound, with the goal of developing new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is also potential for further research into the anti-inflammatory properties of this compound, with the goal of developing new treatments for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
合成法
2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylphenylamine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with phenylacetic acid and acetic anhydride. The final product is then purified through a series of chromatography steps.
科学的研究の応用
2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate has been shown to have a range of potential applications in scientific research. One area of interest is in the study of cancer, as this compound has been shown to exhibit anti-cancer properties. Specifically, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
phenacyl 4-(3-chloro-4-methylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-13-7-8-15(11-16(13)20)21-18(23)9-10-19(24)25-12-17(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMCPGGQMFRHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5017558.png)
![3-(3-fluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5017565.png)


![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5017576.png)



![2-{[2-(3,5-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5017597.png)
![ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5017608.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N~1~-ethylglycinamide](/img/structure/B5017624.png)
![2-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5017630.png)